Cas no 28068-45-3 (1,4:5,8-Dimethanonaphthalen-9-ol,1,4,4a,5,6,7,8,8a-octahydro-, stereoisomer (9CI))

1,4:5,8-Dimethanonaphthalen-9-ol,1,4,4a,5,6,7,8,8a-octahydro-, stereoisomer (9CI) structure
28068-45-3 structure
Product Name:1,4:5,8-Dimethanonaphthalen-9-ol,1,4,4a,5,6,7,8,8a-octahydro-, stereoisomer (9CI)
CAS No:28068-45-3
MF:C12H16O
MW:176.254843711853
CID:284927
PubChem ID:141393
Update Time:2025-04-19

1,4:5,8-Dimethanonaphthalen-9-ol,1,4,4a,5,6,7,8,8a-octahydro-, stereoisomer (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1,4:5,8-Dimethanonaphthalen-9-ol,1,4,4a,5,6,7,8,8a-octahydro-, stereoisomer (9CI)
    • endo,exo-tetracyclo<6.2.1.13,6.02,7>dodec-4-en-anti-11-ol
    • 1,4:5,8-Dimethanonaphthalen-9-ol, 1,4,4a,5,6,7,8,8a-octahydro-, anti-endo,exo-
    • Tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-4-ene-11-ol, stereoisomer
    • 1,4:5,8-Dimethanonaphthalen-9-ol, 1,4,4a,5,6,7,8,8a-octahydro-, stereoisomer
    • CHEMBL1971697
    • Tetracyclo(6.2.1.1(3,6).0(2,7))dodec-4-ene-11-ol, stereoisomer
    • NCI60_007868
    • 1,4:5,8-Dimethanonaphthalen-9-ol, 1,4,4a,5,6,7,8,8a-octahydro-
    • NSC625467
    • 1,4,4a,5,6,7,8,8a-octahydro-1,4:5,8-dimethanonaphthalen-9-ol
    • DTXSID20950790
    • 28068-45-3
    • NSC-625467
    • Inchi: 1S/C12H16O/c13-12-8-3-4-9(12)11-7-2-1-6(5-7)10(8)11/h1-2,6-13H,3-5H2
    • InChI Key: NGFZLQIRULRVPV-UHFFFAOYSA-N
    • SMILES: OC1C2CCC1C1C3C=CC(C3)C12

Computed Properties

  • Exact Mass: 176.12018
  • Monoisotopic Mass: 176.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 2

Experimental Properties

  • Density: 1.205
  • Boiling Point: 285.7°Cat760mmHg
  • Flash Point: 106.8°C
  • Refractive Index: 1.609
  • PSA: 20.23

1,4:5,8-Dimethanonaphthalen-9-ol,1,4,4a,5,6,7,8,8a-octahydro-, stereoisomer (9CI) Related Literature

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